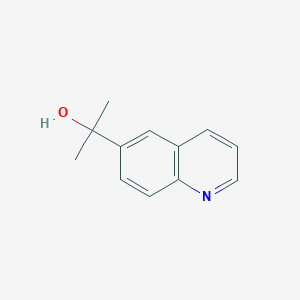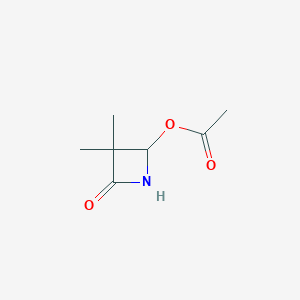
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is a compound belonging to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a β-lactam ring, which is a key structural feature in many biologically active molecules, including antibiotics. The presence of the acetoxy group at the 4-position and the dimethyl groups at the 3-position contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate can be achieved through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-2-oxobutanoic acid with acetic anhydride in the presence of a base can yield the desired azetidinone . Another method involves the Reformatsky reaction, where the β-lactam ring is formed through the reaction of ethyl 4-bromo-3-oxopentanoate with a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy group can be replaced by other nucleophiles under suitable conditions.
Ring-Opening Reactions: The β-lactam ring can be opened through nucleophilic attack, leading to the formation of acyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Bases: Bases such as triethylamine and sodium hydride are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted azetidinones can be obtained.
Ring-Opened Products: The ring-opening reactions can yield acyclic amides and other derivatives.
Scientific Research Applications
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including β-lactam antibiotics.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3,3-dimethyl-4-oxoazetidin-2-yl) acetate involves its reactivity towards nucleophiles, leading to the formation of various products. The β-lactam ring is particularly reactive, making it a target for nucleophilic attack. This reactivity is exploited in the synthesis of β-lactam antibiotics, where the compound acts as a precursor .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylazetidin-2-one: Lacks the acetoxy group, making it less reactive in substitution reactions.
4-Acetoxyazetidin-2-one: Similar structure but without the dimethyl groups, affecting its steric properties and reactivity.
Uniqueness
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate is unique due to the presence of both the acetoxy and dimethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3,3-dimethyl-4-oxoazetidin-2-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-4(9)11-6-7(2,3)5(10)8-6/h6H,1-3H3,(H,8,10) |
InChI Key |
WQNXKULTSRGJDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(=O)N1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazolo[5,1-b]thiazol-7-amine, N-butyl-3-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]-6-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B8655275.png)

![5-(3-bromopropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B8655286.png)

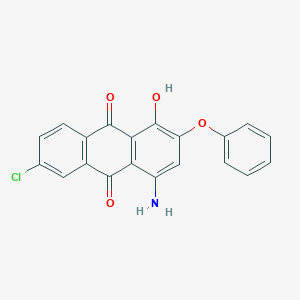



![9-Methoxy-5-methyl-2-(2-methylphenyl)imidazo[2,1-a]isoquinoline](/img/structure/B8655351.png)
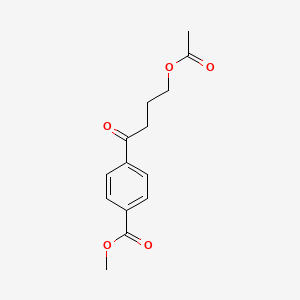
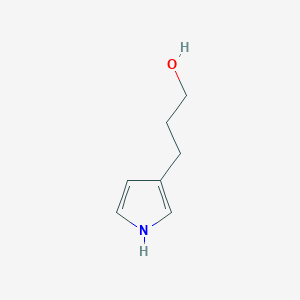

![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)
